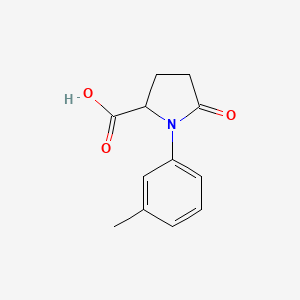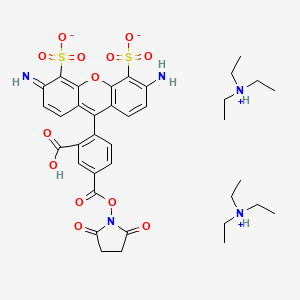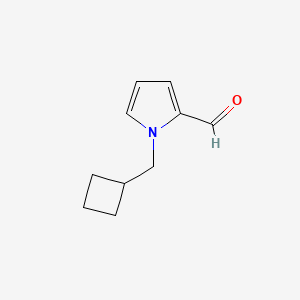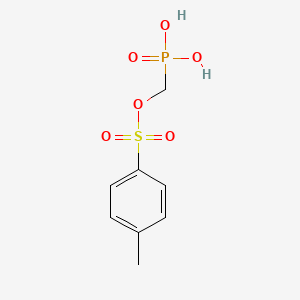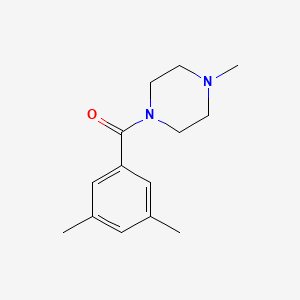
(3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone: is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol . This compound is characterized by the presence of a dimethylphenyl group and a methylpiperazinyl group attached to a methanone core . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 3,5-dimethylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone is used as an intermediate in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets . It is often employed in the design of enzyme inhibitors and receptor modulators .
Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . It is also utilized in the formulation of certain polymers and coatings .
Mecanismo De Acción
The mechanism of action of (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and target being studied .
Comparación Con Compuestos Similares
- (3,5-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone
- 3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole
Comparison: (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both dimethylphenyl and methylpiperazinyl groups, which confer distinct chemical and biological properties . Compared to (3,5-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone, the dimethyl groups in the phenyl ring of the former provide different steric and electronic effects . Similarly, 3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole has a different core structure, leading to variations in its reactivity and biological activity .
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(3,5-dimethylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H20N2O/c1-11-8-12(2)10-13(9-11)14(17)16-6-4-15(3)5-7-16/h8-10H,4-7H2,1-3H3 |
Clave InChI |
COWFNBFSVSSGLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


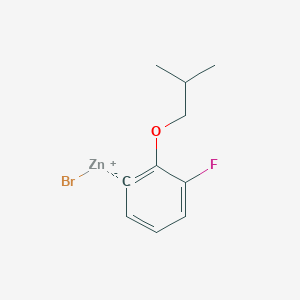
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
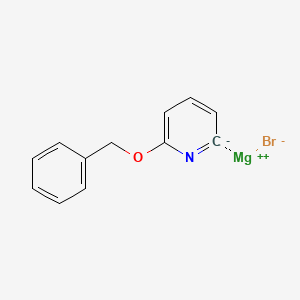

![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
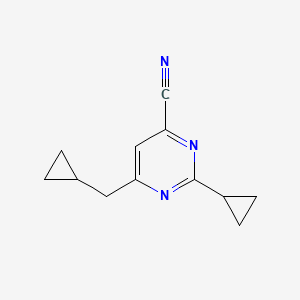
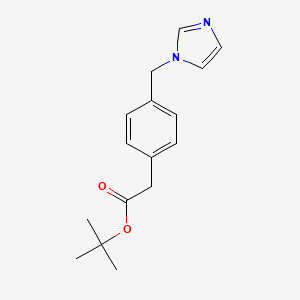
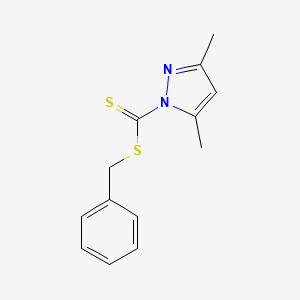
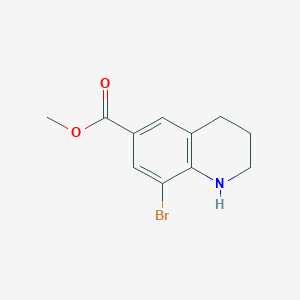
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)
